5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2445791-43-3
VCID: VC4402626
InChI: InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10)
SMILES: CC(C1=C(C=NN1)I)(F)F
Molecular Formula: C5H5F2IN2
Molecular Weight: 258.01

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

CAS No.: 2445791-43-3

Cat. No.: VC4402626

Molecular Formula: C5H5F2IN2

Molecular Weight: 258.01

* For research use only. Not for human or veterinary use.

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole - 2445791-43-3

Specification

CAS No. 2445791-43-3
Molecular Formula C5H5F2IN2
Molecular Weight 258.01
IUPAC Name 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole
Standard InChI InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10)
Standard InChI Key IWSXUILHJDDQSY-UHFFFAOYSA-N
SMILES CC(C1=C(C=NN1)I)(F)F

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Structure

The systematic name 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole unambiguously defines the compound’s structure. The pyrazole ring is substituted at positions 4 and 5 with iodine and a 1,1-difluoroethyl group, respectively . The numbering follows IUPAC rules, prioritizing the pyrazole nitrogen atoms. The molecular structure is characterized by:

  • A five-membered aromatic pyrazole ring (C3N2\text{C}_3\text{N}_2).

  • An iodine atom at position 4, contributing significant steric and electronic effects.

  • A 1,1-difluoroethyl group (-CF2_2CH3_3) at position 5, introducing both fluorophilic and lipophilic properties.

The SMILES notation CC(C1=C(C=NN1)I)(F)F and InChIKey IWSXUILHJDDQSY-UHFFFAOYSA-N provide machine-readable representations of the structure .

Molecular Formula and Weight

The molecular formula C5H5F2IN2\text{C}_5\text{H}_5\text{F}_2\text{IN}_2 corresponds to a molecular weight of 258.01 g/mol . This aligns with isotopic distributions observed in mass spectrometry, where the iodine atom (127I^{127}\text{I}) dominates the isotopic profile.

Crystallographic and Conformational Analysis

While no experimental crystallographic data exists for this compound, computational models predict a planar pyrazole ring with slight distortions due to steric interactions between the iodine and difluoroethyl groups. The dihedral angle between the pyrazole ring and the difluoroethyl moiety is estimated at 1515^\circ2525^\circ, minimizing van der Waals repulsions .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole can be approached via two primary strategies:

  • Direct Functionalization of Pyrazole Precursors: Iodination at position 4 followed by introduction of the difluoroethyl group.

  • Multi-component Cyclization: Assembly of the pyrazole ring from pre-substituted fragments.

Exemplary Synthetic Pathway

A plausible route, inspired by methods for analogous iodopyrazoles , involves:

  • Preparation of 4-Iodo-1H-pyrazole:

    • Halogenation of 1H-pyrazole using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in acetic acid at 60C60^\circ \text{C} .

  • Introduction of the 1,1-Difluoroethyl Group:

    • Radical alkylation using 1,1-difluoroethyl iodide (CF2CH2I\text{CF}_2\text{CH}_2\text{I}) under photochemical conditions .

    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic ester derivative, though this requires pre-functionalization .

Key Challenges:

  • Regioselectivity in iodination (position 4 vs. 3).

  • Stability of the difluoroethyl group under reaction conditions.

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.1mg/mL\leq 0.1 \, \text{mg/mL}) due to its lipophilic iodine and difluoroethyl groups. Predicted logPP (octanol-water) values range from 2.8–3.5, indicating moderate hydrophobicity .

Spectroscopic Characteristics

  • 1H^1\text{H} NMR:

    • Pyrazole H-3: δ\delta 7.8–8.2 ppm (singlet).

    • Difluoroethyl CH3_3: δ\delta 1.5–1.7 ppm (triplet, J=14HzJ = 14 \, \text{Hz}) .

  • 19F^{19}\text{F} NMR:

    • CF2_2 group: δ\delta -110 to -115 ppm (doublet of triplets) .

  • IR Spectroscopy:

    • C-F stretches: 11201180cm11120–1180 \, \text{cm}^{-1}.

    • Pyrazole ring vibrations: 15001600cm11500–1600 \, \text{cm}^{-1} .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset at 180C180^\circ \text{C}, suggesting moderate thermal stability .

Analytical and Computational Data

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) predictions for common adducts :

Adductm/zCCS (Ų)
[M+H]+^+272.96948141.9
[M+Na]+^+294.95142144.6

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 5.2eV5.2 \, \text{eV}, indicating moderate electronic stability.

  • Electrostatic Potential: High electron density at iodine (0.3e-0.3 \, \text{e}) and fluorine atoms (0.25e-0.25 \, \text{e}) .

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